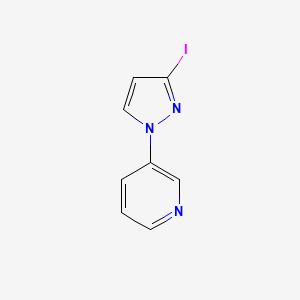
3-(3-iodo-1H-pyrazol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-iodo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of an iodine atom on the pyrazole ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 3-(3-iodo-1H-pyrazol-1-yl)pyridine typically involves the iodination of a preformed pyrazole ring. One common method is the reaction of 3-(1H-pyrazol-1-yl)pyridine with iodine in the presence of an oxidizing agent. This reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at room temperature .
Analyse Chemischer Reaktionen
3-(3-iodo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common in the literature.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-(3-iodo-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3-iodo-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-iodo-1H-pyrazol-1-yl)pyridine include other halogenated pyrazoles and pyridines, such as 3-(3-bromo-1H-pyrazol-1-yl)pyridine and 3-(3-chloro-1H-pyrazol-1-yl)pyridine. These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms . The iodine atom in this compound provides unique reactivity, particularly in coupling reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H6IN3 |
|---|---|
Molekulargewicht |
271.06 g/mol |
IUPAC-Name |
3-(3-iodopyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6IN3/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H |
InChI-Schlüssel |
QOXJOVRDYJMJMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)

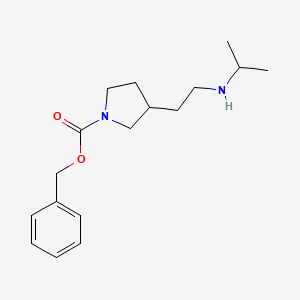
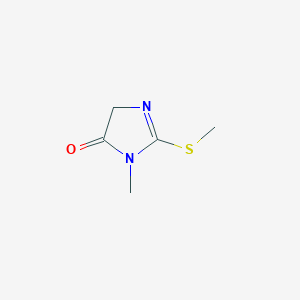



![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)
![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
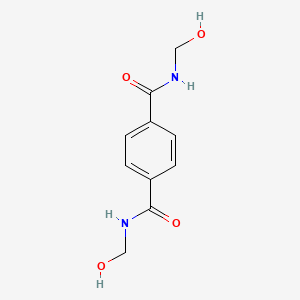
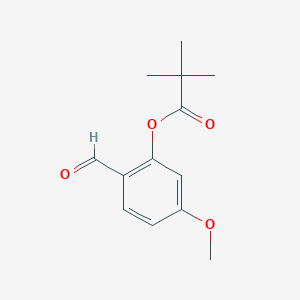
![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)
